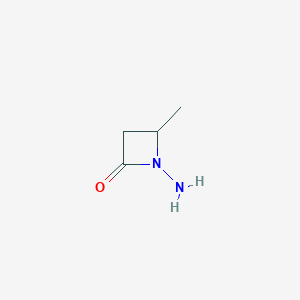
1-Amino-4-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-methylazetidin-2-one, also known as S-4-carboxy-2-pyrrolidinone, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and antiviral activity.
Mécanisme D'action
The exact mechanism of action of 1-Amino-4-methylazetidin-2-one in cancer cells is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Effets Biochimiques Et Physiologiques
Apart from its anticancer activity, 1-Amino-4-methylazetidin-2-one has also been reported to exhibit neuroprotective activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Amino-4-methylazetidin-2-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-Amino-4-methylazetidin-2-one. One of the most promising areas of research is the development of targeted anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to identify potential biomarkers for patient selection. Furthermore, the development of more efficient synthesis methods and formulations that improve the solubility and bioavailability of this compound is also an important area of research.
Méthodes De Synthèse
The synthesis of 1-Amino-4-methylazetidin-2-one can be achieved through the condensation of L-proline with methyl acrylate followed by the cyclization of the resulting intermediate with sodium hydride. This method has been reported to yield the compound in good to excellent yields with high purity.
Applications De Recherche Scientifique
1-Amino-4-methylazetidin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Propriétés
Numéro CAS |
130065-26-8 |
|---|---|
Nom du produit |
1-Amino-4-methylazetidin-2-one |
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
1-amino-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |
Clé InChI |
PAZHNMIIJZACRG-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N1N |
SMILES canonique |
CC1CC(=O)N1N |
Synonymes |
2-Azetidinone,1-amino-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



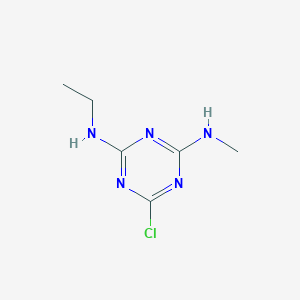


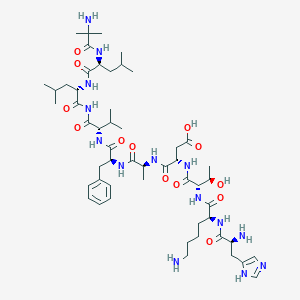
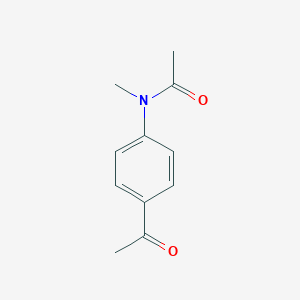
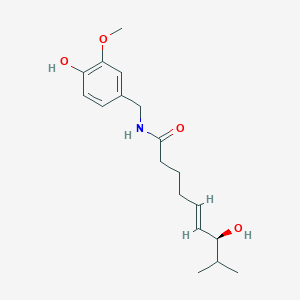
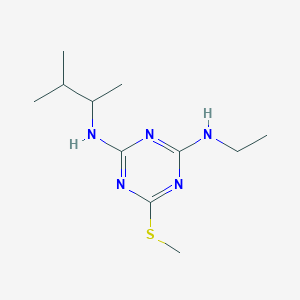
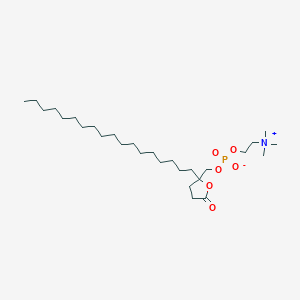
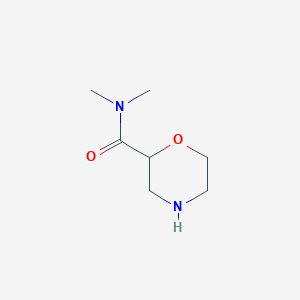
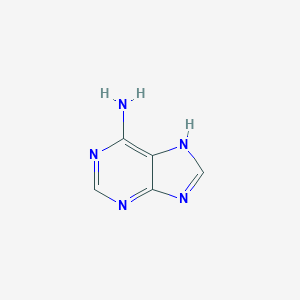

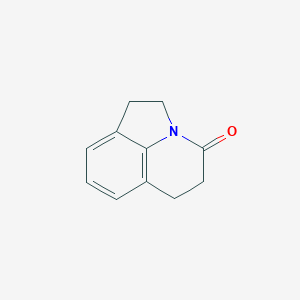
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
